(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-4-3-5-18(15(14)2)24-12-20-21(26)22-19(10-11-29-22)25(30(20,27)28)13-16-6-8-17(23)9-7-16/h3-12,24H,13H2,1-2H3/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPUVSBEDNYWFC-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18F N2O3S2
- Molecular Weight : 396.49 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antitumor properties. Preliminary studies suggest that it may exhibit significant antiproliferative effects against various cancer cell lines.
Antitumor Activity
Recent research has focused on the antitumor potential of thieno[3,2-c][1,2]thiazin derivatives. The compound has shown promising results in inhibiting cell proliferation in vitro. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and interference with cell cycle progression.
Data Table: Biological Activity Results
| Cell Line | IC50 Value (μM) | Mode of Action |
|---|---|---|
| A549 | 5.5 | DNA synthesis inhibition |
| MCF-7 | 6.0 | Cell cycle arrest |
| HCT116 | 4.8 | Apoptosis induction |
Case Studies
Several studies have highlighted the efficacy of thieno[3,2-c][1,2]thiazine derivatives:
-
Study on Antiproliferative Effects :
- Researchers synthesized a series of thiazin derivatives and evaluated their antiproliferative activity against various cancer cell lines.
- Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and improved cellular uptake.
-
Mechanistic Studies :
- Investigations into the mode of action revealed that these compounds could induce apoptosis through the activation of caspase pathways.
- Flow cytometry analysis showed an increase in sub-G1 phase cells in treated populations, indicating apoptosis.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Biological Activity |
|---|---|
| Thienothiazine derivatives | Antipsychotic properties |
| Benzothiazole derivatives | Anticancer activity |
| 2-Methyl-6-phenylethynylpyridine | Neuroprotective effects |
The specific biological effects of (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide are not fully elucidated but may involve interactions with various receptors and enzymes due to its structural features.
Case Studies
Recent studies have explored the pharmacological potential of thiazine derivatives. For instance:
- Anticancer Activity : Research has shown that certain thiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
- Antipsychotic Properties : Thienothiazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.
These case studies provide insights into how This compound could be further explored for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction parameters using a factorial design approach. Key factors include:
-
Catalysts : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., BF₃·OEt₂) for regioselective cyclization .
-
Solvents : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
-
Temperature : Controlled heating (40–80°C) improves reaction kinetics without decomposing sensitive functional groups (e.g., the fluorobenzyl moiety) .
-
Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/water) to isolate the product .
| Synthesis Optimization Table |
|-----------------------------------|---------------------------------|Parameter Recommended Conditions Catalyst Pd/C (5 mol%) or BF₃·OEt₂ Solvent DMAc or DCM Temperature 40–80°C Reaction Time 12–24 hours
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the Z-configuration of the methylidene group and fluorobenzyl substitution. Compare with analogous thieno-thiazinone derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thieno-thiazinone core, if single crystals are obtainable .
Q. What are the recommended protocols for assessing the compound’s stability under various pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for sulfone derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and bacterial growth assays) to confirm target specificity .
- Cell Line Validation : Test activity in primary cells vs. immortalized lines to rule out model-specific artifacts .
- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies (e.g., fluorobenzyl oxidation altering bioavailability) .
Q. What computational strategies are recommended to elucidate the reaction mechanism of the key cyclization step?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for intermediates in the cyclization pathway, focusing on the thiazinone ring formation .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMAc stabilizing charged intermediates) .
- In Silico Kinetics : Predict rate constants using software like Gaussian or ORCA to guide experimental optimization .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the 2,3-dimethylphenylamino or 4-fluorobenzyl groups. Use Suzuki coupling for aryl substitutions .
- Biological Testing : Screen analogs in dose-response assays (IC₅₀ or MIC determination). Corrogate activity trends with steric/electronic parameters (Hammett constants) .
- Molecular Docking : Map interactions between the thieno-thiazinone core and target proteins (e.g., bacterial enzymes) using AutoDock Vina .
Q. What are the common synthetic by-products encountered during preparation, and how can they be minimized?
- Methodological Answer :
- By-Products :
- Oxidation Adducts : Over-oxidation of sulfur in the thiazinone ring. Mitigate by controlling reaction time and oxidant stoichiometry .
- E/Z Isomerization : Stabilize the Z-configuration via low-temperature quenching or steric hindrance .
- Analytical Mitigation : Use preparative HPLC to separate isomers or employ chiral columns for enantiomeric resolution .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data in cancer vs. normal cell lines may arise from off-target effects or differential metabolization. Validate via:
- Proteomics : Identify unintended protein targets (e.g., kinase profiling) .
- Transcriptomics : Compare gene expression changes in responsive vs. resistant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
